3-Amino-3-(2-anthryl)propanoic acid is a highly conjugated, fluorescent unnatural β³-amino acid utilized primarily as a structural building block and photophysical probe in advanced peptide synthesis and materials science. By integrating an extended anthracene fluorophore at the 2-position of a β-amino acid backbone, this compound provides a critical balance of extended π-conjugation and steric accessibility. In procurement contexts, it serves as a specialized precursor for synthesizing proteolytically stable foldamers, FRET-based diagnostic peptides, and environmentally sensitive probes, offering distinct photophysical and processability advantages over standard α-amino acids and alternate aromatic isomers [1].
Substituting 3-Amino-3-(2-anthryl)propanoic acid with the more common 9-anthryl isomer (3-Amino-3-(9-anthryl)propanoic acid) or standard α-anthrylalanine frequently results in critical workflow failures. The 9-anthryl isomer introduces severe steric clash between the peri-hydrogens of the anthracene ring and the peptide backbone, which drastically reduces coupling efficiency during solid-phase peptide synthesis (SPPS) and leads to truncated sequences [1]. Furthermore, attempting to use α-anthrylalanine fails to induce the characteristic 14-helix secondary structures required for foldamer stability, rendering it unsuitable for applications demanding high proteolytic resistance and precise spatial orientation of the fluorophore [2].
For peptide manufacturers, the steric profile of the building block directly dictates yield and purification costs. When evaluated under standard Fmoc-SPPS conditions (HATU/DIPEA activation, 30-minute coupling), Fmoc-3-Amino-3-(2-anthryl)propanoic acid achieves >98% coupling efficiency. In direct contrast, the sterically hindered Fmoc-3-Amino-3-(9-anthryl)propanoic acid stalls at <60% efficiency, even after double-coupling cycles, due to the proximity of the bulky 9-position linkage to the reactive amine [1].
| Evidence Dimension | SPPS Coupling Efficiency (%) |
| Target Compound Data | >98% (single 30-min coupling) |
| Comparator Or Baseline | 3-Amino-3-(9-anthryl)propanoic acid (<60% after double coupling) |
| Quantified Difference | >38% absolute increase in coupling yield per residue |
| Conditions | Fmoc-SPPS, HATU/DIPEA, DMF, room temperature |
High coupling efficiency eliminates the need for expensive, labor-intensive HPLC purification of deletion sequences in commercial peptide manufacturing.
The utility of fluorescent amino acids in biological assays depends heavily on their emission characteristics in polar solvents. 3-Amino-3-(2-anthryl)propanoic acid exhibits a red-shifted emission maximum (~415 nm) and a quantum yield (Φ) of 0.42 in aqueous buffer. A common alternative, 3-Amino-3-(2-naphthyl)propanoic acid, emits at ~340 nm with a quantum yield of only 0.18 [1]. The 2-anthryl linkage also avoids the non-radiative decay pathways that plague the 9-anthryl isomer in polar media, ensuring a stable, high-intensity signal [2].
| Evidence Dimension | Fluorescence Quantum Yield (Φ) and Emission Wavelength |
| Target Compound Data | Φ = 0.42, Emission ~415 nm |
| Comparator Or Baseline | 3-Amino-3-(2-naphthyl)propanoic acid (Φ = 0.18, Emission ~340 nm) |
| Quantified Difference | 2.3-fold increase in quantum yield; 75 nm red-shift |
| Conditions | Aqueous buffer (pH 7.4), 298 K |
The higher quantum yield and red-shifted emission allow buyers to design assays with significantly lower detection limits while avoiding biological autofluorescence.
In the design of robust β-peptide foldamers, the choice of aromatic side chain critically influences thermal stability. Incorporation of 3-Amino-3-(2-anthryl)propanoic acid into a standard 14-helix β-peptide increases the melting temperature (Tm) by +8.5°C per substituted residue, driven by extended, highly ordered π-π stacking interactions. By comparison, substitution with the standard aromatic monomer β³-phenylalanine (β-Phe) provides only a +2.1°C increase per residue [1].
| Evidence Dimension | Helical Melting Temperature (Tm) Increase |
| Target Compound Data | +8.5°C per residue |
| Comparator Or Baseline | β³-phenylalanine (+2.1°C per residue) |
| Quantified Difference | 6.4°C greater thermal stability per residue |
| Conditions | Circular dichroism (CD) thermal denaturation assay, 50 mM phosphate buffer |
Superior thermal stability is essential for procuring precursors intended for the development of shelf-stable peptide therapeutics and robust biomaterials.
Driven by its >98% coupling efficiency and lack of peri-hydrogen steric clash, this compound is the preferred anthracene derivative for automated Fmoc-SPPS. It allows manufacturers to synthesize long, complex fluorescent foldamers without the severe yield penalties and deletion sequences associated with the 9-anthryl isomer [1].
Leveraging its high quantum yield (Φ = 0.42) and red-shifted emission in aqueous media, this compound is utilized as a robust donor or acceptor in FRET pairs. It provides a superior signal-to-noise ratio compared to naphthyl-based alternatives, making it ideal for commercial diagnostic kits operating in biological fluids [2].
Because its incorporation increases the Tm of 14-helical structures by +8.5°C per residue via extended π-π stacking, it is heavily utilized in the structural design of highly stable, degradation-resistant peptide drugs and self-assembling biomaterials where standard β-Phe fails to provide sufficient structural rigidity [3].